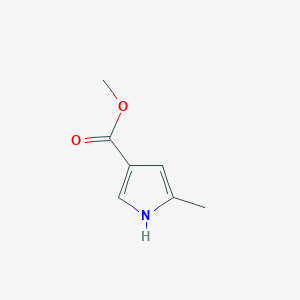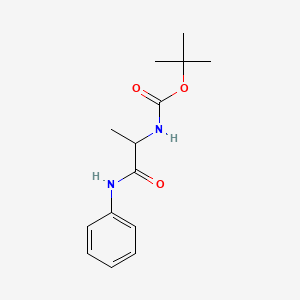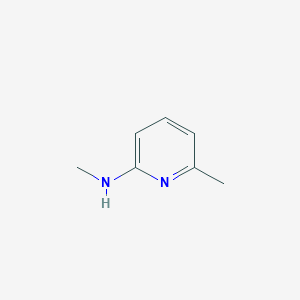![molecular formula C12H13NO3S B1364825 1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-52-2](/img/structure/B1364825.png)
1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid, also known as MSPC, is a synthetic organic compound that has been used in a variety of scientific research applications. MSPC has a number of unique properties that make it particularly useful in laboratory experiments and research projects. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for the use of MSPC.
Applications De Recherche Scientifique
Synthesis and Pharmacological Investigations
- Analgesic and Anti-inflammatory Activities : A study by Gokulan et al. (2012) synthesized a series of compounds related to 1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid. These compounds demonstrated significant analgesic and anti-inflammatory activities, making them potential candidates for novel analgesic and anti-inflammatory agents.
Chemical Synthesis and Derivative Studies
Synthesis of Derivatives : Research by Bradiaková et al. (2009) and Tumosienė et al. (2019) involved the synthesis of various derivatives of similar compounds, which were tested for their antioxidant activities. Some of these derivatives exhibited potent antioxidant properties, surpassing even well-known antioxidants like ascorbic acid.
Spectroscopic Properties and Quantum Mechanical Study : The spectroscopic properties of related compounds were investigated by Devi et al. (2020), providing insights into the molecular structure and potential applications in material science or drug design.
Biological Evaluation for Medical Applications
Anticancer and Antimicrobial Activity : A study by Kairytė et al. (2022) synthesized derivatives of 1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid for testing against cancer cells and multidrug-resistant bacterial strains. Some derivatives showed potent anticancer and antimicrobial activities, especially against multidrug-resistant Staphylococcus aureus.
Antibacterial Activity : Research by Kostenko et al. (2015) and Žirgulevičiūtė et al. (2015) focused on the synthesis of derivatives with antibacterial properties, highlighting the potential of these compounds in addressing bacterial infections.
Advanced Chemical Studies and Applications
- Chemical Synthesis Techniques : The works of Andzans et al. (2013) and Samuel et al. (2008) provide insights into novel synthesis methods for related compounds, contributing to advancements in synthetic organic chemistry.
Propriétés
IUPAC Name |
1-(3-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-17-10-4-2-3-9(6-10)13-7-8(12(15)16)5-11(13)14/h2-4,6,8H,5,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDHIMKQGYJLII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397462 |
Source


|
| Record name | 1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
63674-52-2 |
Source


|
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[3-(methylthio)phenyl]-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63674-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B1364743.png)
![2-[2-(4-Chlorophenyl)-1-cyanovinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364745.png)
![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B1364756.png)
![3,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364761.png)


![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)





![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)